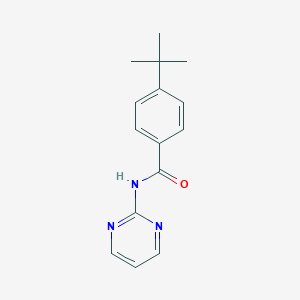

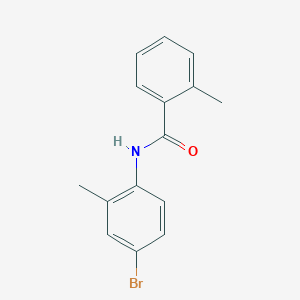

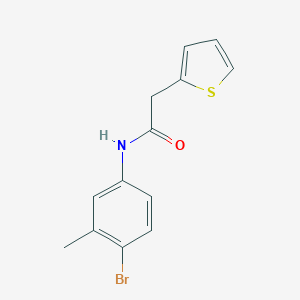

N-(4-Bromo-2-methylphenyl)-2-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-Bromo-2-methylphenyl)-2-methylbenzamide, also known as BAM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the benzamide family of chemicals and is commonly used as a research tool in various fields of study such as neuroscience, pharmacology, and medicinal chemistry.

Mecanismo De Acción

N-(4-Bromo-2-methylphenyl)-2-methylbenzamide acts as a selective agonist of GPR119 by binding to the receptor and activating downstream signaling pathways. Upon binding, N-(4-Bromo-2-methylphenyl)-2-methylbenzamide induces a conformational change in the receptor, which activates G proteins and downstream signaling pathways such as cAMP and Ca2+ signaling. These signaling pathways ultimately lead to the release of insulin from pancreatic beta cells and the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L cells.

Biochemical and Physiological Effects:

N-(4-Bromo-2-methylphenyl)-2-methylbenzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-Bromo-2-methylphenyl)-2-methylbenzamide stimulates insulin secretion from pancreatic beta cells and increases GLP-1 secretion from intestinal L cells. In vivo studies have shown that N-(4-Bromo-2-methylphenyl)-2-methylbenzamide improves glucose tolerance and increases insulin sensitivity in animal models of type 2 diabetes. Additionally, N-(4-Bromo-2-methylphenyl)-2-methylbenzamide has been shown to have anti-inflammatory and anti-oxidative properties, making it a potential therapeutic target for treating metabolic disorders such as obesity and type 2 diabetes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-Bromo-2-methylphenyl)-2-methylbenzamide has several advantages as a research tool. It is a highly selective agonist of GPR119, making it a useful tool for studying the role of GPR119 in various physiological processes. Additionally, N-(4-Bromo-2-methylphenyl)-2-methylbenzamide has a high affinity for GPR119, allowing for the precise control of GPR119 activation. However, N-(4-Bromo-2-methylphenyl)-2-methylbenzamide also has some limitations. It is a relatively new research tool, and there is still much to be learned about its mechanism of action and physiological effects. Additionally, N-(4-Bromo-2-methylphenyl)-2-methylbenzamide has not been extensively tested in humans, and its safety and efficacy in humans are not yet fully understood.

Direcciones Futuras

There are several future directions for research on N-(4-Bromo-2-methylphenyl)-2-methylbenzamide. One area of research is the development of N-(4-Bromo-2-methylphenyl)-2-methylbenzamide as a therapeutic agent for treating metabolic disorders such as type 2 diabetes and obesity. Additionally, research on N-(4-Bromo-2-methylphenyl)-2-methylbenzamide could provide insight into the role of GPR119 in various physiological processes and lead to the development of new drugs that target GPR119. Finally, further research on N-(4-Bromo-2-methylphenyl)-2-methylbenzamide could lead to a better understanding of the mechanisms underlying insulin secretion and glucose homeostasis, which could have implications for the treatment of a variety of metabolic disorders.

Métodos De Síntesis

N-(4-Bromo-2-methylphenyl)-2-methylbenzamide can be synthesized by reacting 4-bromo-2-methylaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of N-(4-Bromo-2-methylphenyl)-2-methylbenzamide as a white solid, which can be purified by recrystallization. The yield of the reaction is typically high, making it a cost-effective method for producing N-(4-Bromo-2-methylphenyl)-2-methylbenzamide.

Aplicaciones Científicas De Investigación

N-(4-Bromo-2-methylphenyl)-2-methylbenzamide has a wide range of applications in scientific research. It is commonly used as a research tool to study the role of G protein-coupled receptors (GPCRs) in various physiological processes. GPCRs are a family of transmembrane proteins that play a crucial role in signal transduction and are involved in a variety of physiological processes such as vision, smell, taste, and neurotransmission. N-(4-Bromo-2-methylphenyl)-2-methylbenzamide is a selective agonist of the G protein-coupled receptor 119 (GPR119), which is primarily expressed in pancreatic beta cells and intestinal L cells. Activation of GPR119 by N-(4-Bromo-2-methylphenyl)-2-methylbenzamide has been shown to stimulate insulin secretion and promote glucose-dependent insulin secretion, making it a potential therapeutic target for treating type 2 diabetes.

Propiedades

Fórmula molecular |

C15H14BrNO |

|---|---|

Peso molecular |

304.18 g/mol |

Nombre IUPAC |

N-(4-bromo-2-methylphenyl)-2-methylbenzamide |

InChI |

InChI=1S/C15H14BrNO/c1-10-5-3-4-6-13(10)15(18)17-14-8-7-12(16)9-11(14)2/h3-9H,1-2H3,(H,17,18) |

Clave InChI |

OUOSRUGOZHYIKG-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C |

SMILES canónico |

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-[2-(2-naphthylamino)-2-oxoethyl] (2,4,5-trichlorophenoxy)ethanethioate](/img/structure/B291171.png)